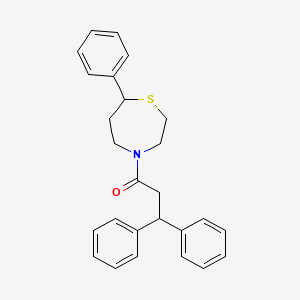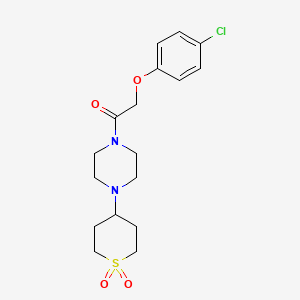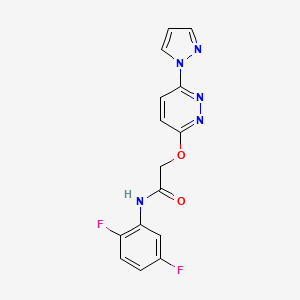![molecular formula C14H16N4O3 B2647509 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034312-50-8](/img/structure/B2647509.png)
1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is a synthetic compound that combines the structural features of azetidine, benzoyl, and triazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized from appropriate starting materials such as 2,3-dimethoxybenzoic acid and amine derivatives.
Benzoylation: The azetidine intermediate is then benzoylated using 2,3-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Triazole Formation: The final step involves the formation of the triazole ring through a cycloaddition reaction between the azetidine-benzoyl intermediate and an azide derivative under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can be employed to modify the azetidine or triazole rings.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or triazole moieties using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit bacterial enzymes, leading to the disruption of essential cellular processes and resulting in antibacterial effects.
相似化合物的比较
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Exhibits antimitotic activity and is used in the development of antitumor agents.
Uniqueness
1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to its combination of azetidine, benzoyl, and triazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and the potential for novel therapeutic agents.
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-5-3-4-11(13(12)21-2)14(19)17-8-10(9-17)18-7-6-15-16-18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMKWZUUJUOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate](/img/structure/B2647426.png)
![Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B2647427.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2647428.png)



![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647436.png)

![(1R,2S)-2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]cyclopropane-1-carboxylic acid](/img/structure/B2647441.png)
![N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2647442.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2647443.png)
![2-[(Oxan-4-yl)methoxy]pyrazine](/img/structure/B2647444.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2647447.png)
![4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/new.no-structure.jpg)
